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molecular formula C29H22F2O2 B8576916 2,2-Bis-[4-(4-fluorobenzoyl)phenyl]propane CAS No. 122165-69-9

2,2-Bis-[4-(4-fluorobenzoyl)phenyl]propane

Cat. No. B8576916
M. Wt: 440.5 g/mol
InChI Key: XYYKYFNFGVOQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372877B1

Procedure details

A 250-ml, round-bottom flask was purged with argon and filled with 15.8653 g (0.0494 mol) of 2,2-bis-(4-chloroformylphenyl)propane (6HDAC) and 100 mL of fluorobenzene. To this solution was added with stirring 18.5 grams of anhydrous aluminum chloride in small portions over a 5-minute period. A small amount of heat was given off as evidenced by a slight rise in the temperature of the solution. The yellow reaction mixture was heated to 50-60° C. for 1.5 hours. The reaction progress was monitored by observing the HCl gas adsorption in a water trap. The reaction mixture was allowed to cool and then poured slowly into 700 ml of stirred, ice-cold 1M HCl. The lower organic layer was collected and concentrated to a light-red solid under reduced pressure. The solid was digested in 100 mL of ethanol for 12 hours and the resulting white solid was collected by filtration. Recrystallization from isopropyl alcohol yielded 15.8 g(73%) of 2,2-Bis-[4-(4-fluorobenzoyl)phenyl]propane (6HBFP), m.p. 167-168° C.
Name
2,2-bis-(4-chloroformylphenyl)propane
Quantity
15.8653 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19](Cl)=[O:20])=[CH:15][CH:14]=2)([CH3:12])[CH3:11])=[CH:6][CH:5]=1)=[O:3].[Cl-].[Al+3].[Cl-].[Cl-].Cl.[F:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[F:27][C:28]1[CH:33]=[CH:32][C:31]([C:2]([C:4]2[CH:9]=[CH:8][C:7]([C:10]([C:13]3[CH:18]=[CH:17][C:16]([C:19](=[O:20])[C:31]4[CH:32]=[CH:33][C:28]([F:27])=[CH:29][CH:30]=4)=[CH:15][CH:14]=3)([CH3:12])[CH3:11])=[CH:6][CH:5]=2)=[O:3])=[CH:30][CH:29]=1 |f:1.2.3.4|

Inputs

Step One
Name
2,2-bis-(4-chloroformylphenyl)propane
Quantity
15.8653 g
Type
reactant
Smiles
ClC(=O)C1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)C(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
of stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-ml, round-bottom flask was purged with argon
ADDITION
Type
ADDITION
Details
To this solution was added
TEMPERATURE
Type
TEMPERATURE
Details
A small amount of heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured slowly into 700 ml
CUSTOM
Type
CUSTOM
Details
The lower organic layer was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a light-red solid under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)C(C2=CC=C(C=C2)F)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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